An In-depth Technical Guide to the Synthesis and Characterization of n-Ethyl-2,2-diisopropylbutanamide
An In-depth Technical Guide to the Synthesis and Characterization of n-Ethyl-2,2-diisopropylbutanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of n-Ethyl-2,2-diisopropylbutanamide, a tertiary amide with applications in various fields, including as a cooling agent in consumer products.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of viable synthetic pathways, detailed experimental protocols, and robust analytical characterization techniques. The guide emphasizes the underlying chemical principles and practical considerations necessary for the successful preparation and validation of this sterically hindered amide.
Introduction
n-Ethyl-2,2-diisopropylbutanamide (CAS No. 51115-70-9) is a white crystalline solid with a molecular formula of C₁₂H₂₅NO and a molecular weight of 199.33 g/mol .[1][2] Its structure features a highly substituted quaternary carbon center adjacent to the amide carbonyl group, which presents unique challenges and considerations in its synthesis. This guide will explore three primary synthetic strategies for its preparation, each with distinct advantages and mechanistic underpinnings. Furthermore, a detailed protocol for the analytical characterization of the final product will be presented, ensuring purity and structural confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of n-Ethyl-2,2-diisopropylbutanamide is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO | [1] |
| Molecular Weight | 199.33 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 36.00 to 40.00 °C | [2] |
| Boiling Point | 258.00 to 259.00 °C at 760.00 mm Hg | [2] |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
Synthetic Pathways
The synthesis of n-Ethyl-2,2-diisopropylbutanamide can be approached from several distinct retrosynthetic disconnections. This guide will detail three such pathways:
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Route A: A Ritter-type reaction from a nitrile precursor.
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Route B: N-alkylation of a pre-formed primary amide.
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Route C: Direct amidation of a carboxylic acid with an amine.
Figure 1: Overview of the three synthetic routes to n-Ethyl-2,2-diisopropylbutanamide.
Route A: Ritter-Type Reaction from Diisopropyl Butyronitrile
This pathway is a robust and scalable method for the synthesis of n-Ethyl-2,2-diisopropylbutanamide, utilizing diisopropyl butyronitrile as a key starting material. The reaction proceeds via a mechanism analogous to the Ritter reaction, where a nitrile reacts with a source of a carbocation under strong acid catalysis.
Synthesis of Diisopropyl Butyronitrile
The precursor, diisopropyl butyronitrile, can be synthesized via the alkylation of propionitrile with an isopropyl halide in the presence of a strong base.
Reaction: Propionitrile + 2 Isopropyl Halide --(Strong Base)--> Diisopropyl Butyronitrile
Protocol: A detailed protocol for the synthesis of 2,2-diisopropyl propionitrile (a closely related compound) is described in patent CN103242194B, which can be adapted for the synthesis of diisopropyl butyronitrile.[3] This involves the reaction of propionitrile with an isopropyl halide in the presence of a strong base like sodium hydride or sodium methylate in an organic solvent such as tetrahydrofuran (THF) or dioxane.[3]
Synthesis of n-Ethyl-2,2-diisopropylbutanamide
This synthesis involves the reaction of diisopropyl butyronitrile with an ethyl ester in the presence of polyphosphoric acid (PPA).[4]
Reaction Mechanism: The reaction is believed to proceed through a Ritter-type mechanism. The ethyl ester, under the strongly acidic conditions of the PPA, can generate an ethyl carbocation. This electrophile is then attacked by the nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired tertiary amide.
Figure 2: Simplified mechanism of the Ritter-type reaction for the synthesis of n-Ethyl-2,2-diisopropylbutanamide.
Experimental Protocol: The following protocol is adapted from the procedure described in patent CN102260185A.[4]
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Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 150 g of diisopropyl butyronitrile, 120 g of diethyl carbonate, and 400 g of 115% polyphosphoric acid.
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Reaction: With vigorous stirring, heat the mixture to reflux, maintaining a temperature of 125-135 °C for approximately 10 hours.
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Workup: Cool the reaction mixture to about 30 °C. Slowly and cautiously add water to decompose the unreacted polyphosphoric acid. Extract the product with 500 g of toluene.
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Purification: Separate the organic layer and wash it twice with 200 g of 5% aqueous sodium carbonate solution, followed by two washes with 100 g of water.
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Isolation: Remove the toluene by distillation under reduced pressure. The crude product is then purified by high vacuum distillation to yield the final product with a purity greater than 99%.
Route B: N-Alkylation of 2,2-diisopropylbutanamide
This route involves the synthesis of the primary amide, 2,2-diisopropylbutanamide, followed by its N-alkylation with an ethyl halide.
Synthesis of 2,2-diisopropylbutanamide
The primary amide can be prepared by the controlled hydrolysis of diisopropyl butyronitrile.
Reaction: Diisopropyl Butyronitrile --(H₂O, Acid or Base Catalyst)--> 2,2-diisopropylbutanamide
Protocol: The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. A common method involves heating the nitrile with concentrated sulfuric acid or a mixture of a mineral acid and an alcohol.
Synthesis of n-Ethyl-2,2-diisopropylbutanamide
The N-alkylation of the primary amide is achieved by deprotonation with a strong base followed by reaction with an ethyl halide.
Reaction Mechanism: The amide proton is weakly acidic and can be removed by a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to form an amidate anion. This anion then acts as a nucleophile, attacking the ethyl halide in an Sₙ2 reaction to form the N-ethylated product.
Figure 3: Mechanism of N-alkylation of 2,2-diisopropylbutanamide.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Amide Addition: Cool the suspension to 0 °C and add a solution of 2,2-diisopropylbutanamide (1 equivalent) in anhydrous THF dropwise.
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Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Route C: Direct Amidation of 2,2-diisopropylbutanoic acid
This classical approach involves the formation of an amide bond between 2,2-diisopropylbutanoic acid and ethylamine, facilitated by a coupling agent.
Synthesis of 2,2-diisopropylbutanoic acid
The carboxylic acid can be prepared by the hydrolysis of diisopropyl butyronitrile under forcing acidic or basic conditions.
Reaction: Diisopropyl Butyronitrile --(H₂O, H⁺ or OH⁻, Heat)--> 2,2-diisopropylbutanoic acid
Protocol: Refluxing the nitrile with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide) followed by acidic workup will yield the carboxylic acid.
Synthesis of n-Ethyl-2,2-diisopropylbutanamide
The amidation is achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Mechanism: The coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ethylamine, which displaces the activated leaving group (dicyclohexylurea or the corresponding urea derivative for EDC) to form the amide bond.
Figure 4: Simplified mechanism of direct amidation using a coupling agent.
Experimental Protocol:
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Reaction Setup: Dissolve 2,2-diisopropylbutanoic acid (1 equivalent) and ethylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM). Add a tertiary amine base such as triethylamine or diisopropylethylamine (2.2 equivalents).
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Coupling Agent Addition: Cool the mixture to 0 °C and add a solution of DCC or EDC (1.1 equivalents) in DCM dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography or vacuum distillation.
Characterization of n-Ethyl-2,2-diisopropylbutanamide
Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of chromatographic and spectroscopic techniques is employed.
Chromatography
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Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for quantitative purity analysis.[5] A typical method would involve a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[5]
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group attached to the nitrogen (a quartet and a triplet), the ethyl group on the quaternary carbon (a quartet and a triplet), and the two isopropyl groups (two septets and four doublets, which may be complex and overlapping due to the steric hindrance).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 170-180 ppm), the quaternary carbon, and the various methyl and methylene carbons of the ethyl and isopropyl groups.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a tertiary amide is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 199. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of alkyl fragments.
Safety and Handling
The synthesis of n-Ethyl-2,2-diisopropylbutanamide involves the use of hazardous materials, and appropriate safety precautions must be taken.
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Polyphosphoric Acid (Route A): Corrosive and will cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The workup procedure involving the addition of water is highly exothermic and should be performed slowly and with cooling.
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Strong Bases (Route B): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Organolithium reagents like LDA are pyrophoric. These reagents must be handled under an inert atmosphere.[6][7]
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Coupling Agents (Route C): DCC is a potent skin sensitizer and should be handled with care.
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Solvents: Many of the solvents used (THF, DCM, toluene) are flammable and/or toxic. All manipulations should be carried out in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
This technical guide has detailed three viable synthetic routes for the preparation of n-Ethyl-2,2-diisopropylbutanamide, each with its own set of advantages and challenges. The Ritter-type reaction offers a scalable, one-pot synthesis, while the N-alkylation and direct amidation routes provide classic and versatile alternatives. The characterization section outlines the necessary analytical techniques to ensure the identity and purity of the final product. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize and characterize this sterically hindered tertiary amide.
References
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PubChem. (n.d.). n-Ethyl-2,2-diisopropylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). N-ethyl-2,2-diisopropyl butanamide. Retrieved from [Link]
- CN103242194B - Preparation method for 2,2-diisopropyl propionitrile - Google Patents. (n.d.).
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SIELC Technologies. (2018, May 16). Separation of N-Ethyl-2,2-diisopropylbutanamide on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
- CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide - Google Patents. (n.d.).
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